ethyl 4-({(2Z)-3-[2-(4-chlorophenyl)ethyl]-6-[(3-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate
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Overview
Description
Ethyl 4-({(2Z)-3-[2-(4-chlorophenyl)ethyl]-6-[(3-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thiazinan ring, chlorophenyl and ethoxyphenyl groups, and a benzoate ester, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({(2Z)-3-[2-(4-chlorophenyl)ethyl]-6-[(3-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate involves multiple steps, including the formation of the thiazinan ring and the introduction of various substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({(2Z)-3-[2-(4-chlorophenyl)ethyl]-6-[(3-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain groups with other functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.
Biology: It may have potential as a biochemical probe or as a lead compound for developing new drugs.
Medicine: The compound’s unique structure could make it a candidate for drug development, particularly for targeting specific molecular pathways.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which ethyl 4-({(2Z)-3-[2-(4-chlorophenyl)ethyl]-6-[(3-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and influencing cellular processes. The pathways involved could include signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Ethyl 4-({(2Z)-3-[2-(4-chlorophenyl)ethyl]-6-[(3-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate: A simpler ester with different functional groups.
4-Chlorophenyl ethyl ether: Contains the chlorophenyl group but lacks the thiazinan ring and other substituents.
3-Ethoxyphenyl isocyanate: Shares the ethoxyphenyl group but has a different overall structure.
Properties
Molecular Formula |
C30H30ClN3O5S |
---|---|
Molecular Weight |
580.1 g/mol |
IUPAC Name |
ethyl 4-[[3-[2-(4-chlorophenyl)ethyl]-6-[(3-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C30H30ClN3O5S/c1-3-38-25-7-5-6-24(18-25)32-28(36)26-19-27(35)34(17-16-20-8-12-22(31)13-9-20)30(40-26)33-23-14-10-21(11-15-23)29(37)39-4-2/h5-15,18,26H,3-4,16-17,19H2,1-2H3,(H,32,36) |
InChI Key |
IPLPTRHERFQMFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)CCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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